Limitation: Absence of Published Target-Specific Bioactivity Data for CAS 899964-17-1
Despite a systematic search of PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and primary literature, no quantitative bioactivity data (e.g., IC50, Ki, EC50) could be identified for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide. This represents a crucial gap in publicly traceable information. In contrast, closely related analogs from the same patent landscapes, such as the compounds disclosed in US7125896B2 and CA2648207A1, have published inhibition constants ranging from low nanomolar to micromolar against kinases like IKK-2 [1]. Without matched-assay data for the target compound, no scientifically valid differentiation claim can be made. Any procurement decision based on structural analogy alone carries significant risk of choosing a molecule with substantially different—or an absence of—potency.
| Evidence Dimension | Availability of quantitative target engagement data |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | Related tetrahydroquinoline-thiophene carboxamides (e.g., from US7125896B2) have reported IKK-2 IC50 values |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
This directly impacts procurement risk; a compound without validated potency data cannot be prioritized for target-based screening campaigns over analogs with established activity profiles.
- [1] Callahan, James F., et al. "Thiophene carboxamide compounds as inhibitors of enzyme IKK-2." U.S. Patent No. 7,125,896. 24 Oct. 2006. View Source
